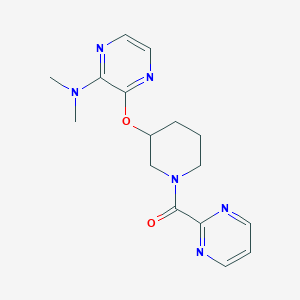

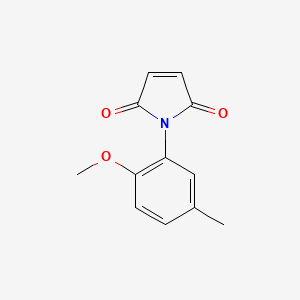

N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide is a useful research compound. Its molecular formula is C14H10N4O6 and its molecular weight is 330.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photolabile Groups in Polymer and Materials Science

- Application : o-Nitrobenzyl groups, closely related to N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide, are frequently used in polymer and materials science due to their photolabile nature.

- Significance : These groups allow for the alteration of polymer properties through irradiation, enabling innovative applications in various fields.

- Research : Studies cover o-NB-based cross-linkers for photodegradable hydrogels, functionalization in copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates (Zhao et al., 2012).

Antimicrobial Activity

- Application : Derivatives of nitrobenzylidene hydrazides, like this compound, have been synthesized and shown to exhibit antimicrobial activity.

- Significance : These compounds are particularly active against bacteria with specific substituents on the phenyl ring of aromatic acids.

- Research : Quantitative structure-activity relationship (QSAR) studies highlight the significance of topological parameters in describing the antimicrobial activity of these hydrazides (Kumar et al., 2011).

Catalytic Applications in Chemical Reactions

- Application : Aroylhydrazone Schiff bases, related to this compound, have been used to synthesize metal complexes acting as catalysts in chemical reactions like nitroaldol condensation.

- Significance : These complexes demonstrate high activity and offer potential in various synthetic applications.

- Research : The study involved characterizing these complexes and exploring their catalytic efficiency under different conditions (Sutradhar et al., 2019).

Inhibition of Xanthine Oxidase

- Application : Hydrazones similar to this compound have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism.

- Significance : This inhibition can be therapeutically relevant, especially in conditions like gout.

- Research : Various hydrazones were synthesized, structurally characterized, and evaluated for their xanthine oxidase inhibitory activities (Han et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.

Mode of Action

This disruption could lead to a halt in the growth and proliferation of the organism, such as bacteria .

Biochemical Pathways

The compound likely affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This inhibition could disrupt the elongation cycle of fatty acid synthesis, leading to downstream effects on the organism’s growth and proliferation.

Result of Action

Based on its potential mode of action, it could lead to a disruption in the fatty acid biosynthesis pathway, affecting the growth and proliferation of the organism .

Propriétés

IUPAC Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKXFKDEYZNHQ-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)